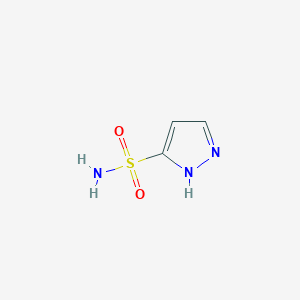

1H-pyrazole-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Pyrazole 3 Sulfonamide and Its Derivatives

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in a minimal number of steps, typically by either forming the pyrazole (B372694) ring and sulfonamide group concurrently or by adding the sulfonamide moiety to a pre-existing pyrazole core.

Cyclo-condensation is a foundational strategy for constructing the pyrazole ring itself. The most classic method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To synthesize a pyrazole destined for sulfonylation, an appropriate β-ketoester or diketone is condensed with hydrazine hydrate (B1144303) or a substituted hydrazine. For instance, the reaction of pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole quantitatively. nih.gov Once the pyrazole ring is formed, a subsequent sulfonation step is required to introduce the sulfonamide group.

Another pathway involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.gov This reaction often proceeds through a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole. The choice of precursors is critical for determining the final substitution pattern on the pyrazole ring.

Table 1: Examples of Precursors for Pyrazole Ring Synthesis via Cyclo-condensation

| 1,3-Dielectrophile Precursor | Hydrazine Reagent | Resulting Intermediate/Product | Reference |

| 1,3-Diketones (e.g., Acetylacetone) | Hydrazine Hydrate | Substituted Pyrazole | nih.gov |

| α,β-Unsaturated Ketones | Phenylhydrazine | Pyrazoline (requires oxidation) | nih.gov |

| α,β-Alkynic Aldehydes | Substituted Hydrazines | Substituted Pyrazole | mdpi.com |

This approach involves the direct installation of a sulfonyl group onto a pre-formed pyrazole ring. The most common method is electrophilic sulfonation using chlorosulfonic acid (ClSO₃H), often in the presence of a solvent like chloroform. nih.govogarev-online.ru This reaction generates a pyrazole sulfonyl chloride intermediate, which is a key precursor for sulfonamides. The position of sulfonation on the pyrazole ring is influenced by the existing substituents, which direct the electrophilic attack.

The resulting pyrazole sulfonyl chloride is highly reactive and can be readily converted to the desired sulfonamide by reaction with ammonia (B1221849) or a primary/secondary amine. researchgate.net This two-step sequence—sulfonylation followed by amination—is a robust and widely used method for preparing a diverse library of pyrazole sulfonamide derivatives. nih.gov

Table 2: Reagents for Direct Sulfonation of Pyrazoles

| Sulfonating Agent | Intermediate Product | Key Features | Reference |

| Chlorosulfonic acid (ClSO₃H) | Pyrazole Sulfonyl Chloride | Highly reactive, widely used for creating the sulfonyl chloride precursor. | nih.govogarev-online.ru |

| Sulfur Trioxide (SO₃) | Pyrazole Sulfonic Acid | Strong sulfonating agent, requires controlled conditions. |

Multi-step Synthetic Routes

For more complex derivatives or when regioselectivity is a challenge, multi-step syntheses involving protecting groups and functional group interconversions are employed. These routes offer greater control over the synthetic outcome.

Protecting groups are essential tools in multi-step synthesis to prevent unwanted side reactions at sensitive sites, such as the N-H of the pyrazole ring. The N-H proton is acidic and can interfere with organometallic reactions or base-catalyzed steps.

A common strategy involves protecting the pyrazole nitrogen with groups like tetrahydropyranyl (THP) or tert-butoxycarbonyl (Boc). A solvent- and catalyst-free method for the quantitative protection of pyrazole using 3,4-dihydro-2H-pyran (DHP) to install a THP group has been reported. rsc.orgresearchgate.netsemanticscholar.org This protected intermediate can then undergo further modifications, such as lithiation and alkylation, before the THP group is removed. rsc.org

The Boc group is another widely used protecting group that can be selectively cleaved from the pyrazole nitrogen using reagents like sodium borohydride (B1222165) (NaBH₄) in ethanol, conditions under which Boc-protected amines often remain intact. arkat-usa.org This orthogonality allows for precise chemical manipulations at different parts of the molecule. arkat-usa.orgutdallas.edu

Functional group interconversions (FGIs) are crucial for transforming an intermediate into the final target molecule. In the context of 1H-pyrazole-3-sulfonamide synthesis, a key FGI is the conversion of a pyrazole sulfonyl chloride into a sulfonamide. This is typically achieved by reacting the sulfonyl chloride with an amine in the presence of a base. nih.gov This step allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to diverse derivatives. nih.gov

Conversely, it is also possible to convert a primary sulfonamide back into a highly reactive sulfonyl chloride. A method utilizing a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent enables this transformation under mild conditions. nih.gov This allows for the late-stage functionalization of complex molecules that already contain a sulfonamide group, broadening the synthetic possibilities. nih.gov

Advanced Coupling Reactions in Derivatization

To create more complex derivatives, particularly those involving carbon-carbon bond formation, advanced palladium-catalyzed cross-coupling reactions are indispensable. These reactions allow for the precise functionalization of the pyrazole ring or substituents attached to it.

Suzuki coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst, is used to introduce aryl or heteroaryl groups. For example, a bromo-substituted pyrazole sulfonamide can be coupled with an arylboronic acid to form a biaryl structure.

Similarly, Sonogashira coupling enables the connection of a terminal alkyne to an organic halide. This reaction is valuable for introducing alkynyl spacers into the molecular architecture, which can be used to modulate the geometry and properties of the final compound. These advanced coupling methods significantly expand the structural diversity achievable for pyrazole sulfonamide derivatives.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. This reaction has been efficiently applied to the synthesis of 4-aryl-1H-pyrazole derivatives.

In one notable approach, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole is coupled with various aryl boronic acids. derpharmachemica.com This reaction, conducted under microwave irradiation and catalyzed by Ruphos-Pd G2, demonstrates high efficiency with reaction times as short as three minutes and yields ranging from good to excellent. derpharmachemica.com The use of microwave assistance is a key factor in accelerating the reaction rate, showcasing a significant advantage over traditional heating methods. derpharmachemica.com

Protocols have also been developed for the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles, including pyrazoles. nih.gov This is significant because the acidic N-H groups in such compounds often inhibit standard palladium-catalyzed reactions. nih.gov By using specific precatalysts and optimizing reaction conditions (e.g., choice of base and solvent), 3-bromo and 4-bromopyrazoles can be successfully coupled with arylboronic acids to produce 3-aryl and 4-aryl pyrazoles in good to very good yields (61–86%). nih.gov A three-component synthesis has also been developed where sulfuric chloride acts as a linchpin, reacting with a secondary amine and an arylboronic acid in a palladium-catalyzed Suzuki-Miyaura coupling to form diverse sulfonamides. nih.govrsc.org

Table 1: Suzuki Coupling of 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with Aryl Boronic Acids derpharmachemica.com

| Entry | Aryl Boronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 1-(Methylsulfonylmethyl)-4-phenyl-1H-pyrazole | 3 | 95 |

| 2 | 4-Methylphenylboronic acid | 1-(Methylsulfonylmethyl)-4-(p-tolyl)-1H-pyrazole | 3 | 96 |

| 3 | 4-Methoxyphenylboronic acid | 1-(Methylsulfonylmethyl)-4-(4-methoxyphenyl)-1H-pyrazole | 3 | 92 |

| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole | 3 | 94 |

| 5 | 3-Nitrophenylboronic acid | 1-(Methylsulfonylmethyl)-4-(3-nitrophenyl)-1H-pyrazole | 3 | 90 |

Sonogashira Reaction

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. nih.gov This method has been ingeniously adapted to construct the pyrazole ring itself in a one-step operation.

An efficient cascade Sonogashira coupling/cyclization process has been established using N-propargyl sulfonylhydrazones. nih.gov This domino reaction strategy is notable for its efficiency and broad functional group tolerance, providing a direct route to various pyrazole derivatives. nih.govresearchgate.net The reaction is catalyzed by a Pd(II)/Cu(I) system and represents a strategic use of the Sonogashira reaction for heterocyclic ring construction. nih.gov While many protocols require high temperatures, copper-free Sonogashira reactions have been developed that can proceed at room temperature, facilitated by air-stable, monoligated palladium precatalysts. nih.gov

Table 2: Conditions for Cascade Sonogashira Coupling/Cyclization nih.gov

| Parameter | Condition |

| Catalyst System | Pd(II) / Cu(I) |

| Substrates | N-propargyl sulfonylhydrazones, Aryl Halides |

| Key Transformation | Domino Coupling / Cyclization |

| Advantage | One-step pyrazole ring synthesis |

Design and Synthesis of Pyrazole-Sulfonamide Hybrid Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug design. This technique is used to develop novel scaffolds with potentially enhanced biological activities by incorporating pyrazole-sulfonamide moieties with other heterocyclic systems. nih.govacs.org

Pyrazole-Sulfonamide-Pyrazoline Hybrids

A common strategy for synthesizing these hybrids involves a multi-step sequence. The process often begins with the Vilsmeier-Haack reaction on an appropriate hydrazone to create a pyrazole-4-carbaldehyde intermediate. nih.gov This aldehyde then undergoes a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to form a chalcone (B49325) derivative. nih.govacs.org

The final and defining step is the cyclization of this pyrazole-based chalcone with a hydrazine derivative bearing a sulfonamide moiety, such as 4-hydrazinylbenzenesulfonamide. nih.govacs.org This reaction, typically catalyzed by a small amount of acid in ethanol, yields the target pyrazole-sulfonamide-pyrazoline hybrid. nih.govacs.org The fusion of these three pharmacologically significant rings—pyrazole, pyrazoline, and a sulfonamide-bearing phenyl group—results in a complex scaffold with potential therapeutic applications. nih.govnih.gov

Pyrazole-Sulfonamide-Pyridazine Carboxamide Hybrids

The synthesis of hybrids containing pyrazole, sulfonamide, and pyridazine (B1198779) carboxamide moieties involves building these complex structures through sequential reactions. Research has led to the development of new pyrazole-pyridazine based hybrids designed for specific biological targets. rsc.org One synthetic route involves the multistage preparation of 1-aryl-6-pyrazol-1-yl-pyridazines, which are then subjected to sulfonylchlorination to introduce the sulfonamide group. researchgate.net The position of sulfonation can be controlled by the reaction conditions and the structure of the substrate, allowing for the selective synthesis of mono- or di-substituted products. researchgate.net

Pyridine (B92270) Sulfonamide-Pyrazole Hybrids

Several synthetic strategies exist for creating hybrids that incorporate pyridine, pyrazole, and sulfonamide components. One method involves the condensation of a dienamine with various amines that already contain sulfonamide fragments, leading to the formation of pyrazolo[4,3-c]pyridines in high yields (72-88%). nih.gov Another approach involves preparing hydrazide-hydrazone derivatives from starting materials like 4-acetyl-N-(p-tolyl)benzenesulfonamide, which are then reacted with various reagents to form the final pyrazole and pyridine-containing sulfonamide derivatives. ekb.eg These methods highlight the versatility of building complex heterocyclic systems by either constructing the pyridine ring onto a pyrazole precursor or by using pre-functionalized building blocks in condensation reactions. nih.govtandfonline.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to pyrazole synthesis aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

A notable green methodology for pyrazole synthesis involves the use of microwave (MW) activation coupled with solvent-free reaction conditions. nih.gov This approach has been successfully applied to the synthesis of 3,5-disubstituted-1H-pyrazoles from the tosylhydrazones of α,β-unsaturated carbonyl compounds. The reactions proceed in high yields and require significantly shorter reaction times compared to conventional heating methods. nih.gov

Further enhancing the green credentials of this method, a "one-pot" synthesis has been developed. This procedure starts directly from the carbonyl precursors, which generate the necessary tosylhydrazones in situ, thus simplifying the process and reducing waste. nih.gov Comparative studies between these microwave-assisted, solvent-free routes and classical synthetic methods demonstrate a measurable reduction in environmental impact, highlighting the advantages of adopting green chemistry principles in the synthesis of pyrazole derivatives. nih.gov

Table 3: Comparison of Synthetic Methods for Pyrazoles nih.gov

| Feature | Conventional Method | Green (Microwave) Method |

| Solvent | Typically uses organic solvents (e.g., methanol) | Solvent-free or minimal solvent |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Hours | Minutes |

| Procedure | Multi-step with isolation of intermediates | "One-pot" synthesis possible |

| Yield | Variable | Often high to excellent |

| Environmental Impact | Higher (solvent waste, energy consumption) | Lower |

Catalytic Methods and Reaction Conditions

A variety of catalytic systems have been explored for the synthesis of the pyrazole core and the introduction of the sulfonamide functionality. These methods often involve transition metal catalysts, such as palladium, copper, and silver, as well as nanocatalysts, which offer advantages in terms of reactivity and sustainability.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole sulfonamide synthesis, palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of the pyrazole ring. For instance, the pyrazole moiety can act as a directing group for the palladium-catalyzed arylation of sp3 C-H bonds, enabling the synthesis of β-phenethylamines after ozonolysis of the pyrazole ring. nih.gov This methodology employs a Pd(OAc)₂ catalyst with silver(I) oxide as a halide-removal agent. nih.govnih.gov

| Catalyst | Substrates | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (5-10 mol%) / Ag₂O | N-alkylpyrazole, Aryl iodide | Acetic acid or Acetic acid/Hexafluoroisopropanol | Not specified | Not specified | Not specified | nih.govnih.gov |

Copper-Catalyzed Syntheses:

Copper-based catalysts have been effectively used for the synthesis of pyrazolo-sulfonamides. A notable example is the copper-catalyzed, solvent-dependent synthesis of N-pyrazolo-sulfonamides from nitro-pyrazoles and sulfonyl hydrazides under microwave conditions. researchgate.net The choice of solvent in this reaction significantly influences the reactivity and regioselectivity. researchgate.net For example, the ionic liquid DBU-AcOH can trigger the reactivity of 4-nitro-pyrazole. researchgate.net Synergistic photoredox and copper catalysis have also been employed for the direct synthesis of sulfonamides from various aryl radical precursors and amines. acs.orgacs.org

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Copper catalyst | Nitro-pyrazole, Sulfonyl hydrazide | DBU-AcOH or PEG | Microwave | Not specified | researchgate.net |

| Synergistic Photoredox and Copper Catalyst | Aryl radical precursors, Amines, Sulfur dioxide source | Not specified | Room Temperature, Air | Not specified | acs.orgacs.org |

Silver-Catalyzed Formations:

Silver catalysts have proven effective in the synthesis of pyrazole rings from various precursors. A silver(I)-catalyzed facile formation of pyrazoles from propargyl N-sulfonylhydrazones has been reported, which proceeds under mild reaction conditions at room temperature. acs.org This method allows for the regioselective synthesis of substituted pyrazoles. acs.orgfigshare.com Catalyst screening has shown that AgSbF₆ is a particularly effective catalyst for this transformation. acs.org Silver has also been used to catalyze the synthesis of 5-amino-4-sulfonyl pyrazoles from 1,2-diaza-1,3-dienes and sulfinate salts through a cascade reaction. researchgate.net

| Catalyst | Substrates | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| AgSbF₆ (5 mol%) | Propargyl N-sulfonylhydrazone | CH₂Cl₂ | Room Temperature | 3-5 hours | High | acs.org |

| Silver catalyst | 1,2-diaza-1,3-dienes, Sulfinate salts | Not specified | Mild conditions | Not specified | Good to excellent | researchgate.net |

Nanocatalyst-Based Methods:

In recent years, nanocatalysts have emerged as a sustainable and efficient alternative in organic synthesis. For the synthesis of pyrazole derivatives, nano-ZnO has been utilized as a green and efficient catalyst. nanomaterchem.comnanomaterchem.comresearchgate.net For instance, a one-pot, four-component reaction between aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) in the presence of ZnO nanoparticles affords pyranopyrazoles in excellent yields. nanomaterchem.comnanomaterchem.com Another advanced nanocatalyst, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles, has been used for the synthesis of pyrazole derivatives under solvent-free grinding conditions, offering high efficiency and superior yields. nih.govrsc.org

| Catalyst | Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| ZnO nanoparticles (25 mg) | 4-component reaction | Water, Room Temperature | 10-20 minutes | Up to 96% | nanomaterchem.com |

| Ag/La-ZnO core-shell nanoparticles | 4-component reaction | Solvent-free, Grinding, Room Temperature | 10-25 minutes | Superior | nih.govrsc.org |

Other Catalytic Systems:

Besides the aforementioned catalysts, other systems have also been reported for the synthesis of pyrazole derivatives. These include a 3D platelike ternary-oxo-cluster (NaCoMo) which shows exceptional catalytic activity in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones to synthesize pyrazoles with yields up to 99%. mdpi.com Amberlyst-70, a heterogeneous catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature, highlighting an environmentally friendly approach. mdpi.com

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaCoMo | Sulfonyl hydrazides, 1,3-diketones | Not specified | Up to 99% | mdpi.com |

| Amberlyst-70 | Hydrazines/hydrazides, 1,3-diketones | Aqueous, Room Temperature | Not specified | mdpi.com |

Structure Activity Relationship Sar Studies of 1h Pyrazole 3 Sulfonamide Derivatives

Impact of Substituent Variation on Biological Activity

The nature and position of substituents on the pyrazole (B372694) ring are pivotal in determining the biological efficacy of 1H-pyrazole-3-sulfonamide derivatives. Studies have shown that even minor alterations can lead to significant changes in activity.

Research into N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed the importance of the 3,5-dialkyl substitution pattern on the pyrazole ring. nih.govacs.orgresearchgate.net Compared to a 3,5-dimethyl-pyrazole derivative, the corresponding mono-alkyl or unsubstituted analogues were found to be completely inactive. nih.govacs.orgresearchgate.net This suggests that the substituents in these positions are crucial for binding. Further investigation into increasing the lipophilicity at these positions showed that a 3,5-diethyl substitution led to a roughly two-fold decrease in activity compared to a 3-methyl-5-ethyl derivative, indicating that a specific size and bulkiness are optimal for the lipophilic pocket of the target enzyme. nih.gov Similarly, in the context of inhibitors for Trypanosoma brucei N-myristoyltransferase (TbNMT), removing either the 3-methyl or 5-methyl group independently did not significantly affect enzyme potency; however, the removal of both methyl groups resulted in a substantial loss of activity. nih.govacs.org

The substitution pattern on aryl groups attached to the pyrazole core also modulates activity. In a series of pyrazole-based inhibitors for meprin α and β, the 3,5-diphenylpyrazole compound showed high inhibitory activity against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl groups led to a decrease in activity, whereas a cyclopentyl group maintained similar potency, highlighting the importance of the size and nature of the substituent in that specific pocket. nih.gov For pyrazole-based benzenesulfonamides targeting human carbonic anhydrase (hCA) isoforms, the electronic properties of the substituents were critical. rsc.org Replacing an electron-donating methyl group with an electron-withdrawing methoxy group on a phenyl ring at the 5-position of the pyrazole enhanced the inhibitory activity against hCAXII. rsc.org Conversely, halogenation of the same phenyl ring reduced activity against hCAIX and hCAXII. rsc.org

Furthermore, the position of the sulfonamide group itself can have a profound effect. In a study of sulfonamide-bearing pyrazolone derivatives, compounds with a sulfonamide group at the meta-position of an attached benzene ring generally displayed higher activity against cholinesterases than their para-substituted counterparts. nih.gov

| Compound/Modification | Target | Key Substituent Variation | Impact on Activity |

| Pyrazole Sulfonamide | NAAA | Mono- or unsubstituted pyrazole vs. 3,5-dimethyl | Loss of activity nih.govacs.org |

| Pyrazole Sulfonamide | NAAA | 3,5-diethyl pyrazole vs. 3-methyl-5-ethyl | ~2-fold drop in activity nih.gov |

| Pyrazole Sulfonamide | TbNMT | Unsubstituted pyrazole vs. 3,5-dimethyl | Significant loss in enzyme potency nih.govacs.org |

| 3,5-Diphenylpyrazole | Meprin α | Phenyl replaced with methyl or benzyl | Decrease in inhibitory activity nih.gov |

| Pyrazole Benzenesulfonamide | hCAXII | Methyl replaced with methoxy on phenyl ring | Enhanced inhibitory activity rsc.org |

Analysis of Linker Modifications

The linker region, which connects the core this compound moiety to other parts of the molecule, plays a crucial role in orienting the pharmacophore within the target's binding site. Modifications to the linker's length, flexibility, and composition have been shown to significantly influence biological activity.

In the development of TbNMT inhibitors, replacing a rigid biaryl aromatic linker with a more flexible alkyl chain was investigated. nih.govacs.org Attaching a terminal piperazine to the aryl core via a flexible propyl linker not only maintained reasonable activity but also led to a marked increase in isoform selectivity (>100-fold). nih.govacs.org In contrast, rigid propargylic linkers resulted in a loss of appreciable activity. nih.govacs.org Further studies showed that extending the propyl tether by an additional methylene group or incorporating an oxygen atom was well tolerated, maintaining or slightly improving trypanocidal activity. acs.org

The composition of the linker is also critical. For NAAA inhibitors, replacing an ether oxygen linker that connects a piperidine core to a pyrazine ring with either a nitrogen or a methylene unit resulted in the complete abolition of inhibitory activity. nih.govacs.org This highlights the specific electronic and conformational properties conferred by the ether linkage.

Moreover, modifications to cyclic structures within the linker can have dramatic effects. Ring contraction of a piperidine moiety to an azetidine sulfonamide led to a complete loss of enzyme inhibition. nih.govacs.org Conversely, a ring-opening modification that resulted in a more flexible acyclic tertiary sulfonamide caused a drop in activity, which was attributed to an increased entropic penalty upon binding. nih.govacs.org The most beneficial modification was constraining the piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold, which boosted potency approximately five-fold. researchgate.net

| Linker Modification | Target | Finding |

| Flexible propyl linker | TbNMT | Retained activity and markedly increased selectivity nih.govacs.org |

| Rigid propargylic linker | TbNMT | No appreciable activity nih.govacs.org |

| Oxygen linker replaced with Nitrogen/Methylene | NAAA | Abolished inhibitory activity nih.govacs.org |

| Piperidine ring contraction (to Azetidine) | NAAA | Complete loss of inhibition nih.govacs.org |

| Piperidine ring opening (to Acyclic) | NAAA | Drop in activity nih.govacs.org |

| Piperidine constrained (to Azabicyclo[3.2.1]octane) | NAAA | ~5-fold boost in potency researchgate.net |

Role of Functional Group Capping in SAR

Capping or modifying terminal functional groups can influence a molecule's polarity, hydrogen-bonding capacity, and steric profile, thereby affecting its interaction with a biological target.

A crucial requirement for a series of NAAA inhibitors was the presence of a hydrogen bond donor on the pyrazole ring. nih.gov Analogues where this feature was absent, such as the 1,3,5-trimethyl derivative, showed a complete loss of inhibitory effect. nih.gov This indicates that a specific hydrogen bond interaction in this region of the protein pocket is essential for activity.

In a different context, the alkylation of a terminal functional group was shown to be detrimental. For a series of TbNMT inhibitors, capping a piperazine nitrogen with a methyl group caused a noticeable reduction in potency against the parasite. nih.gov This suggests that the uncapped secondary amine is important for the compound's activity, possibly by participating in a key hydrogen bond interaction or maintaining a necessary polarity profile.

The nature of the core sulfonamide functionality is also paramount. When the tertiary sulfonamide in a NAAA inhibitor was replaced with an amide analogue, a complete loss of activity was observed. nih.govacs.org A similar negative outcome was seen with a secondary sulfonamide, confirming the key role of the specific sulfonamide linkage. nih.govacs.org

| Functional Group Modification | Target | Finding |

| Removal of H-bond donor (e.g., 1,3,5-trimethylpyrazole) | NAAA | Complete loss of inhibitory effect nih.gov |

| Capping of piperazine nitrogen (alkylation) | T. brucei | Noticeable reduction in parasite potency nih.gov |

| Tertiary sulfonamide replaced with amide | NAAA | Complete loss of activity nih.govacs.org |

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a determining factor in its ability to bind to a target. Conformational rigidity and stereochemistry are key aspects that influence the SAR of this compound derivatives.

A compelling example of conformational influence is seen in NAAA inhibitors featuring an azabicyclo[3.2.1]octane core. nih.govresearchgate.net The stereochemistry of the ether substitution on this rigid scaffold was critical. The endo-isomer exhibited submicromolar activity, whereas the corresponding exo-diastereoisomer was completely devoid of activity. nih.govacs.orgresearchgate.net This stark difference underscores the precise conformational and spatial arrangement required for effective binding to the NAAA active site.

The degree of molecular flexibility also plays a significant role. As mentioned previously, constraining a flexible piperidine linker into the more rigid azabicyclo[3.2.1]octane system was beneficial for activity. researchgate.net Conversely, increasing flexibility by opening the piperidine ring to an acyclic sulfonamide resulted in a drop in potency. nih.govacs.org This loss of activity was hypothesized to be caused by an increased entropic penalty upon binding to the biological target, as the flexible molecule must adopt a specific, less favorable conformation to fit in the active site. nih.govacs.org

Flexible ligand-docking studies have provided further insight into the bioactive conformation. For a lead NAAA inhibitor, docking simulations showed that the substituted pyrazole ring establishes a double hydrogen bond interaction with specific residues in the enzyme's active site. nih.gov The ability of the molecule to adopt the correct low-energy conformation to achieve these critical interactions is fundamental to its inhibitory activity.

Computational and Theoretical Investigations of 1h Pyrazole 3 Sulfonamide and Its Interactions

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of the 1H-pyrazole-3-sulfonamide molecule at an electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP/6-31G* level of theory, are employed to determine the optimized molecular geometry, vibrational frequencies, and other thermodynamic properties. jcsp.org.pkresearchgate.netresearchgate.net These calculations help establish the most stable conformation of the molecule and provide a deep understanding of its structural parameters. researchgate.netnih.gov The insights gained from DFT are foundational for further computational analyses, including molecular docking and reactivity predictions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

In studies of pyrazole-carboxamide derivatives, the HOMO-LUMO gap has been calculated to understand electronic and charge transfer properties. jcsp.org.pk The analysis reveals how charge is transferred within the molecule upon excitation, for instance, from the pyrazole moiety to other parts of the structure. jcsp.org.pk This information is vital for predicting how the molecule will interact with biological targets.

Below is a table with example frontier orbital energies for various pyrazole derivatives, illustrating the typical data generated from these studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Derivative 4 | -5.44 | -1.21 | 4.23 |

| Derivative 5 | -5.56 | -1.24 | 4.32 |

| Derivative 8 | -5.67 | -1.79 | 3.88 |

| Derivative 9 | -5.37 | -1.13 | 4.24 |

| Derivative 10 | -5.54 | -1.14 | 4.40 |

| Data derived from a study on pyrazole-carboxamide derivatives. jcsp.org.pk |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands with proteins.

Molecular docking studies on derivatives of this compound have been instrumental in elucidating their binding mechanisms with various protein targets. nih.gov A prominent target for this class of compounds is carbonic anhydrase (CA), a metalloenzyme involved in numerous physiological processes. nih.govnih.gov Docking simulations reveal that the sulfonamide group is crucial for inhibition, often by coordinating with the Zn²⁺ ion located in the enzyme's active site. nih.govnih.gov

Other key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between the ligand and amino acid residues like Thr199. nih.gov

Pi-Interactions: Including Pi-Pi T-shaped, Pi-Sigma, and Pi-Alkyl interactions with histidine residues (His94, His96, His119). nih.gov

These studies allow for a comparison of binding affinities, often showing that novel pyrazole sulfonamide derivatives can achieve better docking scores than standard reference inhibitors like Acetazolamide (AAZ). nih.gov

Characterization of the active site is a primary outcome of docking studies. For pyrazole sulfonamides targeting enzymes like mycobacterial enoyl reductase (InhA), an important target for anti-tuberculosis drugs, docking helps identify the key amino acid residues that form the binding pocket. acs.org Analysis of the docked pose reveals how the ligand fits within this pocket and which functional groups are responsible for the binding affinity. acs.orgacs.org For example, the pyrazole N-methyl group can pack into a tight hydrophobic pocket, while the sulfonamide nitrogen remains solvent-exposed, offering a point for further modification. acs.org

The binding affinity is quantified using scoring functions, which produce values like docking scores or Glide energies. Lower energy values typically indicate more favorable binding.

| Compound | Target Protein | Docking Score | Glide Energy (kcal/mol) |

| Derivative 9g | InhA | -9.714 | -64.183 |

| Derivative 9h | InhA | -9.452 | -61.257 |

| Derivative 9i | InhA | -9.001 | -58.914 |

| Data from a study on sulfonamide-based pyrazole-clubbed pyrazoline derivatives. acs.org |

Reaction Mechanism Elucidation through Theoretical Modeling

While specific theoretical studies modeling the reaction mechanism for the synthesis of the parent this compound are not extensively documented in publicly accessible literature, the general principles of applying computational chemistry to such problems are well-established. Synthetic routes to pyrazole sulfonamides typically involve the reaction of a pyrazole nucleus with a sulfonating agent, such as chlorosulfonic acid, or the coupling of a pyrazole intermediate with a pre-formed sulfonyl chloride. acs.org

Theoretical modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for dissecting complex reaction pathways. DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, a potential energy surface can be constructed. This map reveals the most likely pathway from reactants to products.

Identify Intermediates and Transition States: Calculations can determine the geometric and electronic structures of transient intermediates and high-energy transition states, which are often difficult or impossible to observe experimentally.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates and understand the feasibility of a proposed mechanism under different conditions.

For instance, DFT has been successfully applied to investigate the mechanism of related reactions, such as the amino-sulfonylation of alkenes, by elucidating the free energy profiles of plausible pathways and analyzing the stability of key radical intermediates. nih.gov Similarly, computational studies on pyrazole derivatives have used DFT to establish molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and understand electronic properties, which are foundational for predicting chemical reactivity. researchgate.netnih.gov These theoretical investigations provide a framework for how the sulfonylation of the 1H-pyrazole ring could be modeled to understand regioselectivity (i.e., why sulfonation occurs at the 3-position) and to optimize reaction conditions for improved yields and purity.

Structure-Guided Design and Optimization Approaches

Structure-guided design is a cornerstone of modern drug discovery, where computational techniques are used to design and optimize molecules with high affinity and specificity for a biological target. For derivatives of this compound, these approaches have been instrumental in developing potent enzyme inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By simulating the interaction between a pyrazole sulfonamide derivative and the active site of an enzyme, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies of novel pyrazole-carboxamides bearing a sulfonamide moiety into the active sites of human carbonic anhydrase (hCA) I and II have revealed crucial binding mechanisms. nih.govnih.gov These studies often show that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark interaction for carbonic anhydrase inhibitors. nih.gov Similarly, docking simulations of celecoxib (B62257) analogues, which feature a pyrazole-sulfonamide scaffold, confirmed selective interaction with the COX-2 active site. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These simulations model the motion of every atom in the system, providing insights into the conformational changes and the dynamic behavior of the interaction. MD simulations have been used to confirm that pyrazole-sulfonamide derivatives exhibit good stability within the binding sites of hCA I and II and RET kinase, with only minor fluctuations, thus validating the docking results. nih.govnih.govmdpi.com

The table below summarizes findings from molecular docking studies of various pyrazole sulfonamide derivatives against different biological targets.

| Target Enzyme | Derivative Class | Key Findings | Binding Energy / IC₅₀ | Reference(s) |

| Carbonic Anhydrase II (hCA II) | Pyrazole-carboxamides | The sulfonamide group interacts with the catalytic Zn²⁺ ion; hydrogen bonds with active site residues. | Kᵢ values as low as 0.007 µM. | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Celecoxib Analogues | Favorable insertion into the selectivity side pocket of the enzyme. | IC₅₀ values as low as 0.05 µM. | nih.gov |

| Mycobacterial Enoyl Reductase (InhA) | Pyrazolylpyrazoline Derivatives | Good binding scores within the active site, indicating potential as antitubercular agents. | Docking Score: -8.884 kcal/mol. | acs.org |

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of pyrazole sulfonamide derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. 3D-QSAR and pharmacophore modeling have been applied to pyrazole derivatives to identify the critical structural features and interaction points essential for their biological function, providing a blueprint for designing more potent inhibitors. juniperpublishers.comscitechjournals.com

These computational strategies, from elucidating reaction pathways to predicting biological activity, are integral to the study of this compound and its derivatives. They not only provide a deeper understanding of the molecule's chemical and biological properties but also guide the efficient discovery and optimization of new therapeutic agents.

In Vitro Biological Activities of 1h Pyrazole 3 Sulfonamide Derivatives

Enzyme Inhibition Studies

NADPH Oxidase 2 (NOX2) Inhibition

Derivatives of 1H-pyrazole-3-sulfonamide have been identified as potent inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in various pathologies driven by oxidative stress. researchgate.netnih.gov The NOX enzyme family generates reactive oxygen species (ROS), and NOX2 activity, in particular, is a factor in the progression of neurodegenerative and cardiovascular diseases. researchgate.netnih.gov

A notable inhibitor from this class is GSK2795039, which is based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton. researchgate.netmdpi.com This compound was discovered through a high-throughput screening campaign and has demonstrated direct inhibition of NOX2 in both cell-free and cell-based assays. nih.gov Research has shown that GSK2795039 acts in a manner competitive with the enzyme's substrate, NADPH, and exhibits selectivity for NOX2 over other NOX isoforms and different oxidase enzymes like xanthine (B1682287) oxidase. nih.gov

Further studies have explored other derivatives with the same core structure, such as NCATS-SM7270 and IMBIOC-1. nih.govmdpi.com These compounds have also shown significant NOX2 inhibitory effects. In studies using human microglial cells, these inhibitors were able to prevent cell death caused by amyloid-beta, highlighting their potential as neuroprotective agents. mdpi.com Molecular modeling suggests these inhibitors bind at the same site as NADPH. nih.govmdpi.com The sulfonamide functional group is considered critical for the NOX2 inhibitory activity of these 7-azaindole (B17877) structures. nih.gov

Table 1: NOX2 Inhibition by this compound Derivatives

| Compound Name | Chemical Structure Base | Target Enzyme | Key Findings |

|---|---|---|---|

| GSK2795039 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Potent and selective inhibitor; NADPH competitive. nih.gov |

| NCATS-SM7270 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Prevents amyloid-beta induced toxicity in microglial cells. nih.govmdpi.com |

| IMBIOC-1 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Showed a strong protective effect on microglial cell survival. mdpi.com |

N-Myristoyltransferase Inhibition

N-Myristoyltransferase (NMT) has been validated as a therapeutic target, particularly for parasitic diseases such as Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. researchgate.netnih.gov A series of pyrazole (B372694) sulfonamides were identified as promising inhibitors of T. brucei NMT (TbNMT) following a high-throughput screening of thousands of compounds. researchgate.net

The lead compound, DDD85646, is a potent inhibitor of both TbNMT and the growth of the T. brucei parasite, with IC50 and EC50 values in the low nanomolar range (0.002 μM). nih.gov The crystal structure of a related compound bound to Leishmania major NMT (LmNMT), which has high sequence identity to TbNMT, revealed that the pyrazole N-methyl group fits into a hydrophobic pocket, while the sulfonamide nitrogen is solvent-exposed. nih.govacs.org

Optimization efforts focused on modifying the pyrazole sulfonamide structure to improve properties such as central nervous system (CNS) penetration for treating stage 2 HAT. nih.govacs.org These modifications included capping the sulfonamide group to reduce its polar surface area and acidity. acs.orgnih.gov This work led to the discovery of compounds like DDD100097, which demonstrated improved blood-brain barrier permeability and selectivity. nih.govacs.org

Table 2: N-Myristoyltransferase Inhibition by this compound Derivatives

| Compound Name | Target Enzyme | IC50 / EC50 | Key Findings |

|---|---|---|---|

| DDD85646 (1) | T. brucei NMT (TbNMT) | IC50 = 0.002 μM | Potent lead inhibitor identified from high-throughput screening. nih.gov |

| DDD100097 (40) | T. brucei NMT (TbNMT) | - | Optimized for increased blood-brain barrier penetration and improved selectivity. nih.govacs.org |

Anti-inflammatory Properties

The this compound scaffold is a key feature in several compounds with recognized anti-inflammatory activities. nih.govmdpi.com A prominent example is Celecoxib (B62257), a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the formation of prostanoids involved in inflammation. nih.govmdpi.com

Inspired by the structure of Celecoxib, novel series of pyrazole N-aryl sulfonate and sulfonamide derivatives have been designed and synthesized to explore their anti-inflammatory potential. mdpi.comresearchgate.net Research on these new compounds has demonstrated their ability to inhibit the production of inflammatory mediators. For instance, certain 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives with terminal sulfonamides were tested for their ability to inhibit nitric oxide and prostaglandin (B15479496) E2 production in lipopolysaccharide (LPS)-induced macrophage cells. researchgate.net Additionally, pyrazole sulfonamide derivatives have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in managing inflammatory responses. nih.gov Compound ARN19689, from this class, was found to inhibit human NAAA in the low nanomolar range. nih.gov

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound Class / Name | Mechanism of Action | In Vitro Model | Key Findings |

|---|---|---|---|

| Celecoxib | Selective COX-2 Inhibition | Enzyme assays | Well-established NSAID that suppresses prostaglandin biosynthesis. nih.govmdpi.com |

| Pyrazole N-aryl sulfonates | COX-2 Inhibition | OSCC cell lines (CAL-27, SAS) | Downregulated COX-2 mRNA levels significantly. mdpi.com |

| Pyrimidinyl ethyl pyrazoles | JNK isoform inhibition | Kinase assays | Designed to inhibit JNK isoforms, which play a role in inflammatory disorders. researchgate.net |

| ARN19689 | NAAA Inhibition | Human NAAA enzyme assays | Potent, non-covalent inhibition with an IC50 of 0.042 μM. nih.gov |

Antioxidant Activities

Several studies have investigated the antioxidant potential of this compound derivatives. mdpi.commdpi.com The ability of these compounds to act as free radical scavengers is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing antioxidant activity. nih.govnih.gov

In one study, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and tested for their in vitro antioxidant properties. nih.govnih.gov Among the synthesized compounds, derivatives 4b, 4d, and 4e demonstrated significant free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. nih.gov The research suggests that the pyrazole nucleus, combined with the sulfonamide group, contributes to these antioxidant effects. nih.govacs.org Other research into aminopyrazole derivatives has also confirmed the antioxidant properties of this class of compounds through in vitro radical scavenging screenings. mdpi.com

Table 4: Antioxidant Activity of this compound Derivatives

| Compound Series | Assay Method | Key Findings |

|---|---|---|

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4a-e) | DPPH free radical scavenging | Compounds 4b, 4d, and 4e exhibited significant antioxidant activity. nih.govnih.gov |

| 5-aminopyrazolyl acylhydrazones and amides | In vitro radical scavenging | Confirmed good antioxidant properties for acylhydrazone molecules. mdpi.com |

Antiviral Activities

The pyrazole sulfonamide scaffold has been explored for its potential as an antiviral agent against a range of viruses. mdpi.comacs.org Studies have reported the synthesis and evaluation of various derivatives for activity against viruses such as influenza, tobacco mosaic virus (TMV), and those in the Flaviviridae family. mdpi.comfrontiersin.orgfrontiersin.org

One study focused on synthesizing pyrazolecarbamide derivatives that incorporate a sulfonate fragment. frontiersin.orgnih.gov Several of these compounds were tested against TMV and showed promising antiviral activity. For example, compounds T1, T4, T7, T13, T22, and T25 exhibited curative activities against TMV at a concentration of 500 μg/mL, with inhibition rates ranging from 51% to 58%, comparable to the commercial antiviral agent Ningnanmycin. frontiersin.org Other research has investigated sulfonamide derivatives of pyrazole and pyridine for their potential against various influenza viruses, indicating broad-spectrum possibilities for this chemical class. mdpi.comresearchgate.net

Table 5: Antiviral Activity of this compound Derivatives

| Compound Series / Name | Target Virus | Activity / Key Findings |

|---|---|---|

| Pyrazolecarbamide derivatives (T1, T4, T7, T13, T22, T25) | Tobacco Mosaic Virus (TMV) | Curative activities of 51-58% at 500 μg/mL. frontiersin.org |

| Quinoline-substituted sulfonamide (60) | Influenza viruses (H9N2), NDV, IBDV | Showed high activity against tested influenza viruses. mdpi.com |

| 2-azabicyclo[2.2.1]heptanesulfonamide (6) | EMCV, AdV5, HPIV-3 | Most significant activity against EMCV (IC50 = 18.3 ± 2.0 µM). mdpi.com |

Antiparasitic Activities (e.g., Trypanocidal, Antileishmanial)

Derivatives of this compound have demonstrated significant in vitro activity against various parasites, particularly those responsible for leishmaniasis and trypanosomiasis. researchgate.netnih.gov

In the context of antileishmanial activity, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated against promastigote forms of Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Several of these compounds displayed an active profile against both species. nih.gov Notably, two compounds showed activity against L. infantum that was similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity towards mammalian cells. nih.govnih.gov The inclusion of the sulfonamide group was noted to improve the antileishmanial activity compared to previous pyrazole derivatives. nih.gov

For trypanocidal activity, as discussed in section 5.3.7, pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT). nih.govnih.gov The lead compound DDD85646 is highly effective against the growth of T. brucei in vitro, demonstrating the potential of this chemical class for treating Human African Trypanosomiasis. nih.gov

Table 6: Antiparasitic Activity of this compound Derivatives

| Compound Series | Target Parasite | Key Findings |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamides | Leishmania infantum, Leishmania amazonensis | Active against both species; two compounds showed activity similar to pentamidine against L. infantum with lower cytotoxicity. nih.govnih.gov |

| Pyrazole sulfonamides (e.g., DDD85646) | Trypanosoma brucei | Potent inhibition of parasite growth (EC50 = 0.002 μM) via TbNMT inhibition. nih.gov |

Applications of 1h Pyrazole 3 Sulfonamide Beyond Medicinal Chemistry

Agrochemical Applications

The pyrazole (B372694) ring is a prominent structural motif in a multitude of commercially successful agrochemicals due to its broad spectrum of biological activities and metabolic stability. When combined with a sulfonamide group, the resulting pyrazole sulfonamide derivatives have been extensively explored for the development of new crop protection agents.

Derivatives of 1H-pyrazole-3-sulfonamide are significant in the development of modern herbicides. A primary mode of action for these compounds is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, making it an ideal and safe target for herbicides.

Researchers have designed and synthesized various series of pyrazole sulfonamide derivatives and evaluated their herbicidal activities. For instance, novel pyrazole sulfonamide compounds have been developed by introducing a pyrazole ring into the structure of existing herbicides like flucarbazone. In one study, a synthesized derivative, compound 3b , demonstrated potent in vivo herbicidal activity, achieving 81% inhibition of rape root length at a concentration of 100 mg/L. nih.govnih.gov This activity was directly correlated with its ability to inhibit the Arabidopsis thaliana AHAS (AtAHAS) enzyme. nih.govnih.gov Molecular docking simulations have further elucidated the binding mechanism, showing that the pyrazole sulfonamide skeleton can embed deeply into the binding pocket of the AHAS enzyme. nih.govnih.gov

Another class of pyrazole-containing herbicides includes pyroxasulfone, a pre-emergence herbicide effective against grass and small-seeded broadleaf weeds. acs.org The development of such compounds highlights the versatility of the pyrazole scaffold in creating potent and selective herbicides. acs.org Commonly, pyrazole-based herbicides are categorized into aryl pyrazoles, aroyl pyrazoles, and sulfonylurea pyrazoles, with the latter incorporating the key sulfonamide linkage. dergipark.org.tr

Table 1: Herbicidal Activity of Selected Pyrazole Sulfonamide Derivatives

| Compound | Target Enzyme | Test Organism | Activity | Reference |

|---|---|---|---|---|

| Compound 3b | AtAHAS | Rape (Brassica napus) | 81% root length inhibition at 100 mg/L | nih.govnih.gov |

| Metazosulfuron | AHAS | Broad-leaf weeds, sedges | Potent herbicide | nih.gov |

| Pyroxasulfone | Very-long-chain fatty acid biosynthesis | Grasses, broadleaf weeds | Excellent pre-emergence activity at 100–250 g a.i./ha | acs.org |

The pyrazole framework is integral to a number of commercial fungicides and insecticides. Pyrazole carboxamides, a related class of compounds, have been successfully commercialized as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain. nih.govresearchgate.net While distinct from sulfonamides, the success of these compounds underscores the importance of the pyrazole ring in designing effective fungicides.

Research has shown that the inclusion of a sulfonamide nucleus can confer significant antifungal properties. nih.gov Certain pyrazole-carboxamide derivatives containing a sulfonamide group have demonstrated notable in vitro activity against various plant pathogens. nih.gov The mechanism of action for some of these compounds involves the destruction of the fungus's cell walls or membranes, leading to the leakage of cellular contents. researchgate.net

In addition to fungicidal properties, pyrazole derivatives have been developed as potent insecticides. For example, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have shown good insecticidal activity against pests like Aphis fabae. lanxess.com Another study detailed the synthesis of N-pyridylpyrazole derivatives containing thiazoles, with some compounds exhibiting excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. arkema.com These findings suggest that the pyrazole sulfonamide scaffold holds potential for the development of broad-spectrum pesticides that could encompass fungicidal and insecticidal activities.

Table 2: Antimicrobial Activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide Derivatives

| Compound | Test Organism (Bacteria) | Activity (MIC in mg/mL) | Test Organism (Fungi) | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|---|---|

| 4b | S. aureus | 12.5 | A. niger | 25 | nih.gov |

| 4d | B. subtilis | 25 | A. flavus | 25 | nih.gov |

| 4e | E. coli | 12.5 | A. niger | 12.5 | nih.gov |

| Ofloxacin (Standard) | S. aureus, E. coli | 20 | N/A | N/A | nih.gov |

| Fluconazole (Standard) | N/A | N/A | A. niger, A. flavus | 20 | nih.gov |

Materials Science and Specialty Chemicals

The chemical reactivity and structural features of this compound and its derivatives make them valuable building blocks in materials science for the synthesis of specialty chemicals, including dyes, pigments, and functional additives.

Pyrazole derivatives are important intermediates in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (–N=N–) which acts as a chromophore. The pyrazole ring can be diazotized and coupled with various components containing active methylene groups to produce brightly colored compounds. nih.govmdpi.com

Specifically, pyrazole derivatives containing a sulfonic acid or sulfonamide moiety are used to create dyes with enhanced properties, such as improved water solubility and affinity for textile fibers. A well-known example is Tartrazine (C.I. Food Yellow 4), a synthetic yellow azo dye. Its synthesis involves the coupling of diazotized Sulfanilic acid with 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid . researchgate.net This pyrazolone precursor, which contains a sulfonic acid group, is crucial for the final structure and properties of the dye. This pyrazole-based compound is a key intermediate for a variety of acid, reactive, and pigment dyes, including C.I. Acid Yellow 23 and C.I. Pigment Yellow 100. researchgate.net The sulfonamide group can similarly be incorporated into azo dye structures to modulate their color, fastness, and application properties. frontierspecialtychemicals.com

The direct application of this compound as a component in lubricating grease is not well-documented in publicly available literature. Lubricating greases are formulated with a base oil, thickeners, and various additives to enhance performance characteristics such as extreme pressure (EP) and anti-wear (AW) properties. minglanchem.comprecisionlubrication.com EP additives typically contain sulfur, phosphorus, or chlorine compounds that react with metal surfaces under high pressure and temperature to form a protective sacrificial layer. wikipedia.orglubrication.expert

While there is no direct evidence for the use of this compound, other sulfur-nitrogen compounds have been investigated as lubricant additives. For example, dithiocarbamates are known to function as antioxidants and anti-wear additives in lubricating oils. mdpi.com Given that this compound contains both sulfur and nitrogen, it is plausible that its derivatives could be explored for such properties. Research into heterocyclic compounds as antioxidant additives for lubricating oils has been conducted, though this has focused more on pyranopyrazole and pyrazolopyrimidine derivatives rather than pyrazole sulfonamides. yu.edu.jo

The inherent biological activity of the pyrazole ring has led to its investigation for creating antimicrobial textiles. An antimicrobial finish can be applied to fabrics to inhibit the growth of bacteria and fungi, which can cause odor, discoloration, and degradation of the material, and pose health risks. juniperpublishers.comrepec.org

Pyrazole-based compounds have been successfully applied as antimicrobial agents in textile finishing. mdpi.com In some approaches, these compounds are encapsulated into emulsions, such as liposomal chitosan, and then applied to cotton fabrics, imparting activity against both gram-positive and gram-negative bacteria. mdpi.com

Furthermore, the dual functionality of certain pyrazole derivatives as both dyes and antimicrobial agents is an area of active research. Novel azo disperse dyes synthesized from pyrazole precursors have been used for dyeing polyester fabrics while simultaneously imparting antibacterial properties to the material. researchgate.netnih.gov For instance, pyrano[2,3-c]pyrazole-based azo dyes have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus when applied to wool, polyester, and nylon fabrics. ekb.eg This dual-purpose application is highly desirable for producing functional textiles for medical, sportswear, and other hygienic applications.

Future Directions and Research Perspectives

Development of Novel Pyrazole-Sulfonamide Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing new drugs with improved efficacy and reduced side effects. rsc.org In the context of 1H-pyrazole-3-sulfonamide, this approach is being actively pursued to create hybrid molecules with enhanced biological activity.

One notable area of focus is the development of pyrazole-sulfonamide hybrids for the treatment of multidrug-resistant tuberculosis (MDR-TB). thieme-connect.com Researchers are incorporating active pharmacophores such as pyrazoline and quinoline (B57606) into the pyrazole-sulfonamide backbone. rsc.orgthieme-connect.com This strategy aims to enhance antitubercular activity while also improving the lipophilicity of the compounds, which can lead to better absorption and distribution in the body. rsc.org For instance, novel 7-chloroquinoline (B30040) hybrid sulfonamide-based pyrazolylpyrazoline derivatives have been synthesized and are being evaluated for their in vitro antitubercular activity. rsc.org

Another avenue of exploration is the design of pyrazole-sulfonamide hybrids as dual inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov By combining the structural features of known COX and 5-LOX inhibitors, scientists are creating hybrid molecules with the potential for a broader anti-inflammatory spectrum and a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The development of these hybrid molecules often involves multi-step synthetic strategies. For example, the synthesis of benzimidazole-ornamented pyrazoles has been achieved through a sequence of condensation, cyclization, formylation, and Knoevenagel reactions.

| Hybrid Molecule Type | Therapeutic Target/Application | Rationale |

| Pyrazole-Sulfonamide-Pyrazoline | Antitubercular (MDR-TB) | Enhance antitubercular activity and improve lipophilicity. rsc.orgthieme-connect.com |

| Pyrazole-Sulfonamide-Quinoline | Antitubercular | Incorporate multiple active pharmacophores to combat drug resistance. rsc.org |

| Pyrazole-Sulfonamide-Benzimidazole | Anti-inflammatory, Anticancer | Combine pharmacophores to achieve enhanced potency. |

| Dual COX-2/5-LOX Inhibitors | Anti-inflammatory | Design compounds with a broader anti-inflammatory spectrum and improved safety. nih.gov |

Advanced Computational Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For this compound derivatives, a variety of advanced computational approaches are being employed to accelerate the drug design process.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. frontiersin.org In the context of pyrazole-sulfonamides, docking studies have been instrumental in understanding their interactions with various enzymes, including carbonic anhydrases and COX-2. frontiersin.org These studies help in identifying key structural features required for potent inhibition and guide the design of more effective inhibitors. frontiersin.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. frontiersin.org For pyrazole-sulfonamide derivatives, MD simulations have been used to assess the stability of their binding to target enzymes, revealing minor conformational changes and fluctuations that can influence their inhibitory activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. arabjchem.org For pyrazolo[4,3-e] rsc.orgarabjchem.orgnih.govtriazine sulfonamides, QSAR models have been generated to predict their inhibitory potency against human carbonic anhydrase isoforms IX and XII. arabjchem.org These models have demonstrated good predictive accuracy and are valuable for designing new compounds with enhanced activity. arabjchem.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool used to assess the drug-likeness of newly designed compounds. rsc.org By predicting the pharmacokinetic and toxicological properties of pyrazole-sulfonamide derivatives at an early stage, researchers can prioritize the synthesis of candidates with a higher probability of success in clinical trials. rsc.org These in silico studies can predict properties such as human oral absorption, plasma protein binding, and potential for AMES toxicity. nih.govrsc.org

| Computational Approach | Application in Pyrazole-Sulfonamide Drug Design | Key Insights |

| Molecular Docking | Predicting binding modes and affinities to target enzymes (e.g., carbonic anhydrase, COX-2). frontiersin.org | Identification of key structural features for potent inhibition. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. frontiersin.org | Understanding the dynamic behavior and conformational changes of bound ligands. frontiersin.org |

| QSAR Studies | Correlating chemical structure with biological activity (e.g., carbonic anhydrase inhibition). arabjchem.org | Building predictive models to guide the design of more potent compounds. arabjchem.org |

| In silico ADMET Prediction | Evaluating the pharmacokinetic and toxicological properties of new derivatives. rsc.org | Prioritizing candidates with favorable drug-like properties. nih.govrsc.org |

Exploration of New Biological Targets

While this compound derivatives have been extensively studied for their activity against well-established targets like carbonic anhydrases and COX enzymes, researchers are increasingly exploring their potential to modulate new and emerging biological targets. This expansion of the therapeutic landscape for pyrazole-sulfonamides opens up possibilities for treating a wider range of diseases.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a crucial role in cell signaling and are attractive targets for cancer therapy. nih.gov Pyrazole-based compounds have been identified as potent kinase inhibitors, and the pyrazole-sulfonamide scaffold is being investigated for its ability to target specific kinases involved in cancer and other diseases. rsc.orgnih.gov For example, triarylpyrazoles containing a terminal aryl sulfonamide moiety have shown inhibitory effects against kinases such as B-RAF. rsc.org

Neurodegenerative Diseases: The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the development of multi-target drugs. Pyrazole (B372694) derivatives have shown promise in this area by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs). researchgate.netacs.orgscielo.org.mx The pyrazole-sulfonamide scaffold is being explored for its potential to inhibit these enzymes, offering a potential therapeutic strategy for these debilitating conditions. researchgate.net

Metabolic Disorders: Diabetes mellitus is a chronic metabolic disorder characterized by impaired glucose homeostasis. rsc.org The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is an effective strategy for managing type 2 diabetes. rsc.org Recent studies have shown that acyl pyrazole sulfonamides are potent inhibitors of α-glucosidase, with some compounds exhibiting significantly higher activity than the standard drug acarbose. rsc.org This highlights the potential of pyrazole-sulfonamide derivatives as a new class of antidiabetic agents. rsc.orgarabjchem.org

Antiviral and Antifungal Agents: The emergence of drug-resistant viral and fungal infections poses a significant threat to public health. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, and researchers are now investigating the potential of pyrazole-sulfonamide hybrids as novel antiviral and antifungal agents. researchgate.netbenthamdirect.com For instance, novel pyrazolecarbamide derivatives bearing a sulfonate fragment have shown promising antifungal activity against various plant pathogens. benthamdirect.com

| New Biological Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | B-RAF | Cancer rsc.orgnih.gov |

| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidases (MAOs) | Alzheimer's Disease, Parkinson's Disease researchgate.netacs.orgscielo.org.mx |

| Metabolic Enzymes | α-Glucosidase | Diabetes Mellitus rsc.orgarabjchem.org |

| Microbial Targets | Various viral and fungal enzymes | Infectious Diseases researchgate.netbenthamdirect.com |

Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in organic chemistry. nih.gov The synthesis of this compound derivatives is no exception, with researchers exploring various green chemistry approaches to minimize the environmental impact of their production.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of pyrazole and oxadiazole hybrids, microwave-assisted methods have been shown to significantly reduce reaction times from hours to minutes, while also improving product yields. nih.gov This technique offers a more energy-efficient and time-saving alternative to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green synthetic technique that can enhance reaction rates and yields. arabjchem.org Ultrasound-assisted synthesis has been successfully employed for the preparation of pyrazolyl thiourea (B124793) derivatives, providing a rapid and environmentally sustainable process. arabjchem.org

One-Pot Reactions: One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates, is a highly efficient and atom-economical approach. orientjchem.org Researchers have developed one-pot methods for the synthesis of substituted pyrazoles using eco-friendly catalysts like succinimide-N-sulfonic acid in water. orientjchem.org This approach simplifies the experimental procedure and reduces the use of solvents and purification steps. orientjchem.org A straightforward one-pot protocol for preparing 3-trifluoromethyl-1-arylpyrazoles has also been developed, featuring mild reaction conditions and a wide tolerance of functional groups.

Green Solvents and Catalysts: The use of hazardous solvents and reagents is a major concern in traditional organic synthesis. nih.gov To address this, researchers are exploring the use of greener alternatives for the synthesis of pyrazole derivatives. nih.gov Water is an ideal green solvent, and several methods have been developed for the synthesis of pyrazoles in aqueous media. thieme-connect.com Additionally, the use of recyclable and non-toxic catalysts, such as bio-organic catalysts, is being investigated to further enhance the sustainability of these synthetic processes. researchgate.net

| Sustainable Methodology | Key Advantages | Application in Pyrazole-Sulfonamide Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. nih.gov | Synthesis of pyrazole and oxadiazole hybrids. nih.gov |

| Ultrasound-Assisted Synthesis | Rapid and environmentally sustainable process. arabjchem.org | Preparation of pyrazolyl thiourea derivatives. arabjchem.org |

| One-Pot Reactions | Increased efficiency, atom economy, simplified procedures. orientjchem.org | Synthesis of substituted pyrazoles using green catalysts. orientjchem.org |

| Green Solvents and Catalysts | Reduced environmental impact, use of non-toxic and recyclable materials. nih.govresearchgate.net | Aqueous synthesis of pyrazoles, use of bio-organic catalysts. thieme-connect.comresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 1H-pyrazole-3-sulfonamide and its derivatives?

this compound derivatives are typically synthesized via sulfonylation of pyrazole amines. A common approach involves reacting pyrazole intermediates (e.g., 1-cyclopropyl-1H-pyrazole-3-amine) with sulfonyl chlorides under controlled conditions, followed by purification via column chromatography . For example, 1-(tert-butyl)-1H-pyrazole-3-sulfonamide was synthesized using a two-step process: sulfonylation of the amine precursor and subsequent deprotection . Reaction optimization often requires precise temperature control (e.g., 0–5°C for exothermic steps) and anhydrous solvents to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity (e.g., δ 7.95 ppm for pyrazole protons in DMSO-d6) .

- LCMS/HPLC for assessing purity (>95% by UV detection at 210/254 nm) and molecular ion verification (e.g., [M+1]+ peaks) .

- X-ray crystallography for resolving ambiguous stereochemistry, as seen in studies of structurally related pyrazole-sulfonamides .

Q. How do researchers address solubility and stability challenges in this compound-based studies?

Solubility varies with substituents. Polar derivatives may dissolve in DMSO or methanol, while hydrophobic analogs require co-solvents like Tween-80 . Stability studies involve:

- pH-dependent assays (e.g., 1–14 range) to identify degradation pathways.

- Long-term storage at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with sterically hindered substituents?

Steric hindrance (e.g., tert-butyl or trifluoromethyl groups) reduces nucleophilic reactivity. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C for 30 minutes vs. 12 hours conventional) .

- Catalytic additives like DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Stepwise coupling for bulky substituents, as demonstrated in the synthesis of N-aryl derivatives (39–51% yields) .

Q. How should contradictory biological activity data for this compound derivatives be interpreted?

Contradictions often arise from assay variability or compound purity. For example:

Q. What computational methods support structure-activity relationship (SAR) studies of this compound analogs?

- Docking simulations (AutoDock Vina) to predict binding affinities for targets like KSP or NLRP3 .

- QSAR modeling using descriptors such as LogP (e.g., 0.85 for 1-methyl derivatives) and topological polar surface area (PSA ≈86 Ų) .